molecular formula C11H18ClNO B2537331 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride CAS No. 2253629-82-0

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride

Cat. No.: B2537331
CAS No.: 2253629-82-0
M. Wt: 215.72
InChI Key: WQRYTWRSUBDFPC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt form of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine, which is an organic compound featuring a methoxy group and two methyl groups attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4,6-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2-methoxy-4,6-dimethylbenzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine.

    Formation of Hydrochloride Salt: The free base form of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4,6-dimethylbenzaldehyde or 2-methoxy-4,6-dimethylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine
  • 1-(2-Methoxy-4,6-dimethylphenyl)ethanol
  • 1-(2-Methoxy-4,6-dimethylphenyl)ethanone

Uniqueness

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the methoxy and methyl groups on the phenyl ring, along with the ethanamine side chain, allows for specific interactions with biological targets and unique reactivity in chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-7-5-8(2)11(9(3)12)10(6-7)13-4;/h5-6,9H,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYTWRSUBDFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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